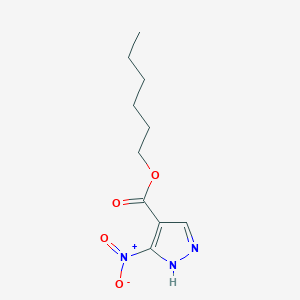

hexyl 5-nitro-1H-pyrazole-4-carboxylate

Description

Hexyl 5-nitro-1H-pyrazole-4-carboxylate is a nitro-substituted pyrazole derivative featuring a hexyl ester group at the 4-position of the heterocyclic ring. The nitro group at the 5-position introduces strong electron-withdrawing effects, influencing the compound’s reactivity, stability, and intermolecular interactions. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile functionalization and biological activity .

Properties

IUPAC Name |

hexyl 5-nitro-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-2-3-4-5-6-17-10(14)8-7-11-12-9(8)13(15)16/h7H,2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRRXIVIAJNUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=C(NN=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 5-nitro-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of enaminodiketones with hydrazine derivatives. One common method includes the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine, leading to the formation of 4-substituted 1H-pyrazole-5-carboxylates . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as one-pot multicomponent reactions and the use of heterogeneous catalysts. These methods are designed to be cost-effective and environmentally friendly, utilizing catalysts like Amberlyst-70, which is nontoxic and thermally stable .

Chemical Reactions Analysis

Types of Reactions

Hexyl 5-nitro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions include amino derivatives, alcohols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexyl 5-nitro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.

Industry: It is used in the development of agrochemicals and materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of hexyl 5-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 5-Amino-1-Cyclohexyl-1H-Pyrazole-4-Carboxylate (CAS 21253-62-3)

- Molecular Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 237.30 g/mol

- Key Features: An amino group at the 5-position and a cyclohexyl substituent at the 1-position. The ethyl ester group contrasts with the hexyl chain in the target compound.

- Synthesis: Prepared via condensation reactions using intermediates like ethyl 2-cyano-3-ethoxyacrylate, highlighting the role of ester groups in stabilizing reactive intermediates .

5-Chloro-N-(4-Cyano-1-Aryl-1H-Pyrazol-5-yl)-1-Aryl-3-Methyl-1H-Pyrazole-4-Carboxamides

- Key Features: Chloro and cyano substituents, with carboxamide linkages instead of esters.

- Physical Properties : Melting points range from 123–183°C, influenced by aryl substituents and hydrogen-bonding capacity of amides .

- Stability : Amide derivatives exhibit higher hydrolytic stability compared to esters, which may limit hexyl 5-nitro-1H-pyrazole-4-carboxylate’s utility in aqueous environments .

Hexyl Ester Derivatives

Hexyl Decanoate and Hexyl Isobutyrate

- Hexyl Isobutyrate: Boiling Point: ~190°C Applications: Commonly used as flavoring agents due to volatility and ester fruity notes .

- Comparison : The nitro-pyrazole moiety in this compound significantly increases polarity and molecular weight (vs. simple esters), reducing volatility and altering solubility profiles .

Hexyl Acetate in Fuji Apples

- Volatility : Detected via HS-SPME-GC-MS, with hexyl acetate contributing to fruity aromas.

- Behavior Under Storage: Esters like hexyl acetate degrade into off-flavors (e.g., 1-butanol), whereas nitro-aromatic compounds like this compound are less prone to such decomposition .

Data Tables

Table 1. Comparative Properties of Pyrazole Derivatives

*Hypothetical data inferred from structural analogs.

Table 2. Physical Properties of Hexyl Esters

| Compound | Boiling Point (°C) | Solubility | Application |

|---|---|---|---|

| Hexyl decanoate | 291 | Insoluble in water | Flavoring agent |

| Hexyl isobutyrate | 190 | Slightly soluble | Fragrance additive |

| This compound* | >250 (estimated) | Moderate in organic solvents | Chemical intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.